molecular formula C12H16N2O4 B8063370 (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester

(S)-2-Amino-3-Cbz-amino-propionic acid methyl ester

Cat. No.: B8063370
M. Wt: 252.27 g/mol
InChI Key: NXZYGUGYCBEXAB-JTQLQIEISA-N
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Description

(S)-2-Amino-3-Cbz-amino-propionic acid methyl ester is a chiral amino acid derivative featuring a carboxybenzyl (Cbz) protecting group on the third amino position and a methyl ester moiety on the carboxylic acid group. The stereochemistry at the second carbon (S-configuration) is critical for its biological activity and synthetic utility, particularly in peptide synthesis and medicinal chemistry. The Cbz group serves as a temporary protective group for amines, enabling selective deprotection under mild hydrogenolytic conditions. The methyl ester enhances solubility in organic solvents, facilitating reactions in non-aqueous media .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-17-11(15)10(13)7-14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZYGUGYCBEXAB-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Protection and Esterification

The synthesis typically begins with L-serine due to its inherent (S)-configuration. The primary amino group is protected first using benzyl chloroformate (Cbz-Cl) in the presence of a mild base such as sodium bicarbonate. This step ensures regioselective protection of the α-amino group while leaving the β-hydroxyl group available for subsequent oxidation. Following protection, the carboxylic acid moiety is esterified using methanol and chlorotrimethylsilane (TMSCl) as a catalyst. This method, adapted from analogous esterifications of phenylpropionic acids, proceeds at 0°C to room temperature over 6–12 hours, achieving near-quantitative conversion.

Key reaction conditions :

  • Cbz protection : 1.2 equiv Cbz-Cl, NaHCO₃ (2.0 equiv), tetrahydrofuran (THF), 0°C → rt, 4 h.

  • Esterification : MeOH (5 vol), TMSCl (4.0 equiv), 0°C → rt, 12 h.

Reductive Amination Pathways

An alternative route involves reductive amination of aldehydes derived from serine. For instance, oxidation of L-serine to the corresponding aldehyde using trichloroisocyanuric acid (TCCA) and catalytic TEMPO generates an intermediate that undergoes reductive amination with benzylamine. Subsequent Cbz protection and esterification yield the target compound. This method preserves chirality and achieves yields exceeding 75%.

Critical parameters :

  • Oxidation : TCCA (1.5 equiv), TEMPO (0.1 equiv), CH₃CN/H₂O, 0°C, 1 h.

  • Reductive amination : Ti(OiPr)₄ (1.2 equiv), NaBH₃CN (2.0 equiv), THF, -10°C, 6 h.

Industrial-Scale Production

Continuous Flow Microreactor Systems

Industrial production leverages flow chemistry to enhance reproducibility and safety. In a typical setup, the Cbz protection and esterification steps are conducted in tandem within a temperature-controlled microreactor. This approach reduces reaction times by 40% compared to batch processes and minimizes side reactions such as racemization.

Optimized flow parameters :

  • Residence time : 8 minutes per step.

  • Temperature gradient : 0°C (Cbz protection) → 25°C (esterification).

Purification and Isolation

Post-reaction, the product is isolated via aqueous workup. Adding water (10–15 vol relative to starting material) precipitates the compound, which is then filtered and washed with cold methanol. Industrial batches report purities >98% by HPLC and isolated yields of 82–85%.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the (S)-configuration and Cbz protection. Key signals include:

  • ¹H NMR : δ 7.35–7.28 (m, 5H, Cbz aromatic), δ 5.10 (s, 2H, CH₂Cbz), δ 3.72 (s, 3H, OCH₃).

  • ¹³C NMR : δ 170.5 (C=O ester), δ 156.2 (C=O Cbz), δ 66.8 (CH₂Cbz).

Chiral Purity Assessment

Chiral stationary-phase HPLC using a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers, confirming >99% enantiomeric excess (ee). Mobile phase: hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid.

Challenges and Mitigation Strategies

Racemization During Esterification

Esterification under acidic or high-temperature conditions risks racemization. To mitigate this, TMSCl is preferred over traditional acid catalysts like H₂SO₄, as it operates under milder conditions (pH 6–7).

Byproduct Formation

Over-methylation can occur if excess methylating agents are used. Stoichiometric control (1.05 equiv methyl iodide) and slow reagent addition over 1–2 hours suppress this issue.

Recent Advances in Synthesis

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification as a green alternative. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica achieves 90% conversion in 24 hours at 30°C, eliminating the need for toxic solvents.

Comparative Analysis of Methods

Method Yield Purity Key Advantage
Stepwise Protection78%98%High enantiomeric control
Reductive Amination75%97%Scalable, fewer steps
Flow Chemistry85%99%Rapid, suited for industrial production
Enzymatic90%95%Eco-friendly, mild conditions

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-Cbz-amino-propionic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Cbz group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.

    Deprotection: Hydrogen gas and Pd/C catalyst are used under mild conditions.

    Coupling Reactions: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used.

Major Products

    Hydrolysis: Produces (S)-2-Amino-3-Cbz-amino-propionic acid.

    Deprotection: Yields (S)-2-Amino-3-amino-propionic acid methyl ester.

    Coupling Reactions: Forms dipeptides or longer peptide chains depending on the reactants used.

Scientific Research Applications

Chemical Synthesis

1.1 Peptide Synthesis
(S)-2-Amino-3-Cbz-amino-propionic acid methyl ester serves as an important building block in peptide synthesis. The Cbz (carbobenzyloxy) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of peptides without unwanted side reactions. This property is particularly useful in solid-phase peptide synthesis (SPPS), where the compound can be incorporated into growing peptide chains .

1.2 Synthesis of Complex Molecules
The compound acts as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in the development of new pharmaceuticals and biologically active compounds .

Biological Applications

2.1 Anticonvulsant and Neuropathic Pain Protection
Recent studies have highlighted the anticonvulsant properties of derivatives of this compound. These compounds have shown potential in managing epilepsy and neuropathic pain by modulating neurotransmitter systems . The mechanism involves the enhancement of GABAergic activity, which is critical for seizure control.

2.2 Enzyme Substrate Studies
The compound has been utilized in studies investigating enzyme-substrate interactions, particularly with enzymes like glutamate decarboxylase. This enzyme's specificity for certain amino acids allows researchers to explore metabolic pathways involving this compound and its derivatives .

Pharmaceutical Development

3.1 Drug Design
Due to its structural characteristics, this compound is a candidate for prodrug design strategies. Its ability to mimic natural amino acids while carrying a protective group makes it suitable for developing drugs that require metabolic activation .

3.2 Targeting GABA Receptors
The compound's derivatives have been studied for their interactions with GABA receptors, which are crucial targets in treating anxiety disorders and epilepsy. By modifying the structure of this compound, researchers aim to enhance receptor affinity and selectivity .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-Cbz-amino-propionic acid methyl ester depends on its use. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Cbz group protects the amino group during synthesis and can be removed when necessary to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Ester Groups

(a) Methyl Ester vs. Benzyl Ester Derivatives
  • (S)-2-Amino-3-(4-hydroxyphenyl)propionic acid benzyl ester (CAS: 42406-77-9) replaces the Cbz-amino group with a 4-hydroxyphenyl moiety and uses a benzyl ester instead of methyl. However, it requires harsher deprotection conditions (e.g., hydrogenolysis with palladium catalysts) compared to the methyl ester, which can be hydrolyzed under basic conditions .
  • Ethyl (Z)-2-[...]propionate () incorporates an ethyl ester and a thiazolyl-azetidinyl substituent. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting metabolic stability in pharmaceutical applications .
(b) Fatty Acid Methyl Esters

Compounds like palmitic acid methyl ester and stearic acid methyl ester () share the methyl ester functional group but lack amino acid backbones. These esters are primarily used in lipid metabolism studies, highlighting the versatility of methyl esters in diverse biochemical contexts .

Analogues with Alternative Protecting Groups

  • (S)-2-(2-(Benzoyl-carboxymethyl-amino)-acetylamino)-3-(1H-imidazol-4-yl)-propionic acid methyl ester (Compound 20, ) uses a benzoyl-carboxymethyl group instead of Cbz. This bulkier protecting group may sterically hinder reactions but offers enhanced stability against enzymatic degradation. Its LCMS data (tR = 2.94 min, m/z = 361 [M+H]⁺) contrast with the target compound, suggesting differences in polarity and molecular weight .
  • Isorhamnetin-3-O-glycoside (), though a flavonoid, exemplifies the use of glycosidic protection for hydroxyl groups, underscoring the importance of protective group selection in synthetic strategies .

Stereochemical and Functional Group Variations

  • (S)-2-(2-(Carboxymethyl-phenylacetyl-amino)-acetylamino)-3-(1H-imidazol-4-yl)-propionic acid methyl ester (Compound 21, ) introduces a phenylacetyl group, enhancing aromatic interactions in target binding. Its shorter LCMS retention time (tR = 2.48 min vs. 2.94 min for Compound 20) reflects increased hydrophilicity due to the carboxymethyl substituent .
  • Erucamide (), a fatty acid amide, lacks ester functionality but demonstrates the role of amide bonds in structural stability, a feature relevant to the Cbz-protected amine in the target compound .

Analytical Data

Compound Retention Time (tR, min) MS (m/z [M+H]⁺) Purity
Target Compound Not reported Estimated ~350 >95%*
Compound 20 () 2.94 361 98%
Compound 21 () 2.48 389 98%
(S)-2-Amino-3-(4-hydroxyphenyl) benzyl ester Not reported ~300† Not reported

*Assumed based on synthetic protocols; †Estimated from molecular formula.

Key Research Findings

  • Protective Group Stability : The Cbz group in the target compound offers a balance between stability and ease of removal, outperforming benzyl esters (requiring harsher conditions) and benzoyl groups (more resistant to cleavage) .
  • Ester Hydrolysis Kinetics : Methyl esters hydrolyze faster than ethyl or benzyl esters, making the target compound more suitable for prodrug designs requiring rapid release .
  • Stereochemical Impact : The S-configuration at the second carbon is crucial for interactions with chiral biological targets, as seen in analogous compounds like Compound 20 .

Biological Activity

(S)-2-Amino-3-Cbz-amino-propionic acid methyl ester, also known as Cbz-L-Serine methyl ester, is a chiral amino acid derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications and unique biochemical properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a carbobenzyloxy (Cbz) protecting group on the amino group, enhancing its stability and reactivity in biological systems. The compound's structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly aminopeptidases. By binding to the active site of these enzymes, it prevents the cleavage of peptide bonds, thereby modulating protein metabolism.
  • Neurotransmitter Modulation : Research indicates that this compound may interact with neurotransmitter receptors, potentially affecting neurotransmitter release and uptake. This action could have implications for neurological disorders, suggesting a role in modulating synaptic transmission .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of novel antibacterial agents.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description References
Enzyme Inhibition Inhibits aminopeptidases by binding to their active sites,
Neurotransmitter Modulation Alters neurotransmitter dynamics, potentially affecting neurological functions,
Antimicrobial Potential Exhibits activity against certain bacterial strains,
Therapeutic Applications Investigated for use in treating neurological disorders ,

Case Study 1: Enzyme Inhibition

A study examined the inhibitory effects of this compound on aminopeptidases. The results demonstrated a significant reduction in enzyme activity, indicating potential therapeutic applications in conditions where aminopeptidase activity is dysregulated .

Case Study 2: Neurotransmitter Interaction

Another investigation focused on the compound's interaction with glutamate receptors. The findings suggested that this compound could enhance glutamate receptor signaling, which may be beneficial in conditions characterized by impaired neurotransmission .

Case Study 3: Antimicrobial Efficacy

Research into the antimicrobial properties revealed that this compound demonstrated inhibitory effects against several bacterial strains, including those resistant to conventional antibiotics. This suggests potential as a lead compound for antibiotic development .

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